molecular formula C8H17N B13541366 4-Cyclopropylpentan-2-amine

4-Cyclopropylpentan-2-amine

Cat. No.: B13541366
M. Wt: 127.23 g/mol
InChI Key: NUMZPNRLEABPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropylpentan-2-amine is an organic compound with the molecular formula C8H17N . This amine features a cyclopropyl group and is intended for research and development purposes exclusively. Compounds containing the cyclopropylamine moiety, such as this one, are of significant interest in medicinal chemistry and drug discovery. The cyclopropyl group is a common pharmacophore found in molecules with a range of biological activities . Cyclopropylamines are key synthetic intermediates and are investigated as potential therapeutic agents, including as monoamine oxidase (MAO) inhibitors , opioid antagonists, and anticancer agents . The constrained structure of the cyclopropane ring can influence the molecule's metabolic stability, lipophilicity, and its interaction with enzyme active sites . Research into synthetic methodologies for cyclopropylamines remains a vibrant field, with recent advances including continuous flow synthesis to improve efficiency and safety . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

4-cyclopropylpentan-2-amine

InChI

InChI=1S/C8H17N/c1-6(5-7(2)9)8-3-4-8/h6-8H,3-5,9H2,1-2H3

InChI Key

NUMZPNRLEABPLL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)N)C1CC1

Origin of Product

United States

Stereoselective Synthetic Methodologies for 4 Cyclopropylpentan 2 Amine

Strategies for Enantioselective Synthesis

Enantioselective synthesis provides a direct route to optically active amines, avoiding the need for classical resolution of racemates which is inherently limited to a 50% maximum yield. mdpi.com These strategies often rely on a chiral catalyst—be it a metal complex, a small organic molecule, or an enzyme—to create the desired stereocenter with high fidelity.

Catalytic asymmetric synthesis is a powerful tool for producing chiral compounds, offering high atom economy and efficiency. rsc.org For the synthesis of 4-cyclopropylpentan-2-amine, key approaches include the hydrogenation of prochiral precursors or the direct reductive amination of a ketone.

Transition metal-catalyzed asymmetric hydrogenation is one of the most direct and efficient methods for preparing chiral amines. rsc.org This process typically involves the reduction of a prochiral C=N bond (imine) or the reductive amination of a C=O bond (ketone). For the synthesis of this compound, this would involve the asymmetric hydrogenation of an imine derived from 4-cyclopropylpentan-2-one (B15319878) or the direct asymmetric reductive amination of the ketone itself.

The main challenge in the asymmetric hydrogenation of precursors to dialkyl amines, such as this compound, is the difficulty for chiral catalysts to effectively distinguish between the two alkyl groups of the imine, which may have similar electronic and spatial properties. dicp.ac.cn Despite this, significant progress has been made with catalysts based on iridium, rhodium, and ruthenium. rsc.orgdiva-portal.org These catalysts, featuring chiral ligands, create a chiral environment around the metal center that forces the hydrogenation to occur preferentially on one face of the substrate, leading to one enantiomer in excess. Earth-abundant metals like iron and cobalt are also emerging as viable, less toxic, and more cost-effective alternatives to precious metals. researchgate.net

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Ketone/Imine Precursors

Catalyst Type Chiral Ligand Example Substrate Type Potential Application
Iridium (Ir) Spiro Phosphine-Amine-Phosphine Ligands Dialkyl Imines Asymmetric hydrogenation of the imine formed from 4-cyclopropylpentan-2-one and a nitrogen source.
Rhodium (Rh) Chiral Diphosphine Ligands (e.g., BINAP derivatives) Enamides, Arenes Hydrogenation of an enamine precursor derived from 4-cyclopropylpentan-2-one. diva-portal.org
Ruthenium (Ru) Ru-BINAP Complexes Cyclic Allylic Alcohols, Imines Kinetic resolution via hydrogenation or direct hydrogenation of an imine precursor. dicp.ac.cn

This table presents potential applications of catalyst systems to the synthesis of this compound based on their proven efficacy with analogous substrates.

Organocatalytic reductive amination has emerged as a powerful, metal-free method for synthesizing chiral amines. acsgcipr.org This approach typically utilizes a chiral Brønsted acid, such as a derivative of phosphoric acid (e.g., BINOL-based phosphoric acids), to activate an imine intermediate formed in situ from a ketone and an amine. acsgcipr.orgnih.gov The activated iminium ion is then reduced by a mild hydride donor, most commonly a Hantzsch ester, in a highly stereocontrolled manner. nih.gov

This one-pot, three-component reaction is advantageous as it avoids the isolation of potentially unstable imine intermediates. chemrxiv.org For the synthesis of this compound, this would involve reacting 4-cyclopropylpentan-2-one with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) in the presence of a chiral phosphoric acid catalyst and a Hantzsch ester. The methodology is noted for its operational simplicity and tolerance of various functional groups. organic-chemistry.org A recent study detailed a sustainable protocol for the reductive amination of chiral formylcyclopropanes, underscoring the compatibility of organocatalysis with cyclopropane-containing molecules. nih.gov

Table 2: Proposed System for Organocatalytic Reductive Amination

Component Example Role
Ketone 4-Cyclopropylpentan-2-one Prochiral Substrate
Amine Source Ammonium acetate (B1210297) or Benzylamine Forms imine in situ
Chiral Catalyst (R)-TRIP (Chiral Phosphoric Acid) Chiral proton source, activates imine
Hydride Donor Hantzsch Ester Reduces the chiral iminium ion

This table outlines a hypothetical reaction system for the synthesis of this compound based on established organocatalytic reductive amination protocols.

The Petasis borono-Mannich (PBM) reaction is a versatile multicomponent reaction that couples a carbonyl compound, an amine, and an organoboronic acid to form substituted amines. sioc-journal.cnmdpi.com This reaction is highly valued for its ability to construct complex amine-containing molecules in a single step from readily available starting materials. nih.gov

The asymmetric variant of the Petasis reaction provides an efficient pathway to optically active amines. sioc-journal.cn Stereocontrol can be achieved by using a chiral component—such as a chiral amine or a chiral carbonyl substrate—or through the use of an external chiral catalyst. sioc-journal.cnmdpi.com Chiral binaphthol (BINOL)-derived catalysts, for instance, have been successfully used to catalyze the asymmetric Petasis reaction of salicylaldehydes, amines, and vinylboronates with high enantioselectivity. acs.org While the classic Petasis reaction typically yields secondary or tertiary amines, modifications can be envisioned for the synthesis of primary amines. However, its most powerful application lies in the rapid generation of structurally diverse libraries of complex amines. nih.govresearchgate.net For a relatively simple target like this compound, this method might be less direct than hydrogenation or reductive amination.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing enantiopure compounds. mdpi.com Enzymes operate under mild conditions (pH and temperature) and can exhibit exquisite chemo-, regio-, and stereoselectivity. For chiral amine synthesis, key biocatalytic strategies include the resolution of racemic mixtures and the asymmetric synthesis from prochiral ketones. mdpi.comfrontiersin.org

Kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. The process relies on an enzyme that selectively catalyzes the transformation of only one enantiomer, allowing the other enantiomer to be recovered in high enantiomeric purity. mdpi.com The maximum theoretical yield for the desired enantiomer is 50%. mdpi.com

For resolving racemic this compound, lipases are a common choice. Lipase (B570770) B from Candida antarctica (CaLB), often immobilized as Novozym 435, is a robust and highly effective biocatalyst for this purpose. uobabylon.edu.iq In a typical setup, the racemic amine is reacted with an acylating agent (acyl donor). The lipase selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer), converting it into an amide. The unreacted enantiomer (e.g., the S-enantiomer) can then be separated from the newly formed amide in high enantiomeric excess. uobabylon.edu.iqnih.gov Another class of enzymes, transaminases (ω-TAs), can also be used for kinetic resolution by selectively converting one amine enantiomer to the corresponding ketone in the presence of an amino acceptor like pyruvate. mdpi.comnih.gov

Table 3: Representative Systems for Enzyme-Mediated Kinetic Resolution of Amines

Enzyme Acyl Donor / Amino Acceptor Target Transformation Typical Outcome
Lipase B from Candida antarctica (CaLB) Isopropyl 2-ethoxyacetate Selective N-acylation of one enantiomer of racemic this compound. uobabylon.edu.iq Isolation of one enantiomer as an amine and the other as an amide, both with high ee.

This table shows potential biocatalytic systems for the resolution of racemic this compound based on successful resolutions of analogous amines.

Biocatalytic Pathways for Chiral Amine Production

Transaminase-Catalyzed Reactions in Continuous Flow

Biocatalytic routes using transaminases (ATAs) have emerged as a powerful and sustainable alternative for producing chiral amines with high enantioselectivity under mild conditions. rsc.org The application of continuous flow technology to these enzymatic reactions offers significant advantages, including enhanced productivity, easier catalyst recovery and reuse, and improved process control. rsc.orgmdpi.com

In the context of this compound synthesis, a transaminase-catalyzed reaction would involve the asymmetric amination of the prochiral ketone, 4-cyclopropylpentan-2-one. The reaction utilizes a pyridoxal-5'-phosphate (PLP)-dependent enzyme to transfer an amino group from an amine donor to the ketone substrate. mdpi.com

Process Overview:

Enzyme Immobilization: To facilitate use in a continuous flow system, the selected transaminase is typically immobilized on a solid support, such as a resin or silica (B1680970) gel. mdpi.com This allows for the creation of a packed-bed reactor where the substrate solution can continuously flow through the immobilized enzyme.

Reaction Setup: A solution of 4-cyclopropylpentan-2-one and a suitable amine donor (e.g., isopropylamine (B41738) or L-alanine) in a buffered aqueous medium is passed through the packed-bed reactor. researchgate.net

Equilibrium Shift: Transamination reactions are often equilibrium-limited. rsc.org In a continuous flow setup, strategies to shift the equilibrium towards the product amine are crucial. This can be achieved by using a high concentration of the amine donor or by removing the ketone byproduct. nih.gov For instance, when using isopropylamine as the donor, the acetone (B3395972) co-product can be removed under a light vacuum. researchgate.net

Product Isolation: The output stream from the reactor contains the desired this compound, the remaining unreacted ketone, the amine donor, and the ketone byproduct. Downstream processing is required to isolate and purify the chiral amine product. dtu.dk

The use of continuous flow systems for transaminase reactions has been shown to be a stable and efficient method for producing chiral amines, often maintaining high conversion and enantioselectivity over multiple cycles. mdpi.com

Chiral Auxiliary-Based Synthetic Routes

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is widely employed for the asymmetric synthesis of chiral amines. d-nb.info

A plausible route for synthesizing an enantiomer of this compound using a chiral auxiliary could involve the following steps:

Imine Formation: The precursor ketone, 4-cyclopropylpentan-2-one, is condensed with a chiral amine auxiliary, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. osi.lv This reaction establishes a covalent bond between the substrate and the chiral auxiliary.

Diastereoselective Reduction: The C=N bond of the resulting chiral imine is then reduced. The bulky chiral auxiliary on the nitrogen atom sterically hinders one face of the imine, forcing the reducing agent (e.g., a hydride reagent like sodium borohydride) to attack from the less hindered face. This results in the formation of the desired stereocenter with high diastereoselectivity.

Auxiliary Cleavage: The final step is the removal of the chiral auxiliary from the newly formed amine. For a sulfinamide auxiliary, this is typically achieved by treatment with an acid (e.g., hydrochloric acid) to yield the enantiomerically enriched this compound hydrochloride salt. osi.lv

Different chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, can also be adapted for this purpose, influencing the stereochemical outcome of the reaction. wikipedia.org

Diastereoselective Synthesis of this compound Isomers

Since this compound possesses two chiral centers (at C2 and C4), it can exist as four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). Diastereoselective synthesis aims to selectively produce one of these diastereomers. Chiral auxiliary-based methods are particularly effective for this purpose. osi.lvnih.gov

For example, starting with an enantiomerically pure precursor, such as (R)-4-cyclopropylpentanal, would allow for the synthesis of specific diastereomers. The synthesis could proceed via the addition of an organometallic reagent to an imine derived from this chiral aldehyde, followed by reduction.

Alternatively, a method using an N-tert-butanesulfinyl chiral auxiliary can control the stereocenter at the C2 position. If one starts with a racemic mixture of 4-cyclopropylpentan-2-one, the reaction would produce a mixture of two diastereomers. However, if one starts with an enantiomerically pure ketone, for instance (R)-4-cyclopropylpentan-2-one, the diastereoselective reduction of the derived N-sulfinyl imine would yield predominantly a single diastereomer of this compound. The choice of the (R)- or (S)-sulfinamide auxiliary determines which diastereomer is formed. osi.lv

Optimization of Reaction Conditions and Process Development for Scalability

Optimizing reaction conditions is critical for developing a synthetic route that is efficient, cost-effective, and scalable for industrial production. nih.gov Key parameters that are typically optimized include solvent, temperature, reaction time, and the nature and concentration of reagents and catalysts. researchgate.net

For the synthesis of this compound, optimization would be applied to key steps like the reductive amination or the chiral auxiliary-based synthesis. For instance, in a reductive amination process, various catalysts, hydrogen pressures, and solvents would be screened to maximize the yield and stereoselectivity.

A hypothetical optimization study for a synthetic step is illustrated in the table below, based on general principles of reaction optimization. nih.govresearchgate.net

Table 1: Hypothetical Optimization of a Reaction Step

EntryParameter VariedConditionYield (%)Diastereomeric Excess (%)
1SolventMethanol7580
2SolventTetrahydrofuran (THF)8285
3SolventDichloromethane (DCM)6578
4Temperature0 °C (in THF)8892
5TemperatureRoom Temperature (in THF)8285
6Temperature-78 °C (in THF)9095
7Catalyst Loading1 mol% (at -78 °C in THF)8594
8Catalyst Loading5 mol% (at -78 °C in THF)9195

Successful process development also involves demonstrating the scalability of the optimized protocol, for example, by running the reaction on a gram-scale or larger to ensure that the yield and purity are maintained. researchgate.net

Principles of Green Chemistry in this compound Synthesis

Key green chemistry considerations include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reductive amination, for example, can have a high atom economy, especially when using molecular hydrogen as the reductant.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org Biocatalytic methods using transaminases are a prime example of green chemistry, as the enzyme can be used in small amounts and recycled. rroij.com

Safer Solvents and Auxiliaries: Efforts are made to replace hazardous solvents like chlorinated hydrocarbons with safer alternatives such as ethanol, water, or in some cases, running reactions under solvent-free conditions. core.ac.ukresearchgate.net The choice of a chiral auxiliary that is non-toxic and easily recyclable also aligns with green chemistry principles.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic reactions, reduces energy consumption compared to methods requiring high temperatures or pressures. diva-portal.org

Renewable Feedstocks: While not always immediately applicable, sourcing starting materials from renewable feedstocks is a long-term goal of green chemistry.

By integrating these principles, the synthesis of this compound can be made more efficient and environmentally responsible.

Advanced Structural and Stereochemical Elucidation of 4 Cyclopropylpentan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral compounds like 4-cyclopropylpentan-2-amine, specialized NMR techniques are employed to differentiate between enantiomers, which are otherwise indistinguishable in a standard achiral NMR environment.

A robust method for determining the enantiomeric excess (ee) of chiral amines involves their conversion into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). frontiersin.orgnih.gov Enantiomers of this compound react with an enantiopure CDA, such as α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride), to form stable diastereomeric amides. These diastereomers possess distinct physical properties and, crucially, different NMR spectra. frontiersin.org

The protons in the newly formed diastereomers exist in different chemical environments, leading to separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum. For instance, the methoxy (B1213986) (–OCH₃) or trifluoromethyl (–CF₃) signals of the Mosher's amides, or the protons on the this compound backbone (e.g., the C2 proton or the C1 methyl protons), will exhibit different chemical shifts (Δδ ≠ 0) for each diastereomer. nih.gov The relative integration of these baseline-resolved peaks allows for the precise calculation of the enantiomeric excess of the original amine sample. researchgate.netacs.org This derivatization protocol provides a reliable and widely applicable method for assessing enantiopurity. researchgate.netrsc.org

DiastereomerProton AnalyzedHypothetical Chemical Shift (δ, ppm)
(R)-Amine + (S)-Mosher's AcidC1-CH₃1.15
(S)-Amine + (S)-Mosher's AcidC1-CH₃1.19
(R)-Amine + (S)-Mosher's AcidC2-H4.12
(S)-Amine + (S)-Mosher's AcidC2-H4.07

Table 1: Hypothetical ¹H-NMR data for the diastereomeric amides formed from racemic this compound and (S)-Mosher's acid chloride. The differing chemical shifts enable the quantification of each enantiomer.

An alternative to covalent derivatization is the use of chiral solvating agents (CSAs). rsc.orgacs.org This method involves the simple addition of an enantiopure CSA to the NMR sample of the chiral analyte. unipi.itrsc.org The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer of this compound through weak interactions like hydrogen bonding or π–π stacking. rsc.org This association creates a distinct magnetic environment for each enantiomer, leading to the splitting of otherwise isochronous signals in the NMR spectrum. acs.org

A variety of CSAs, such as (R)-1,1'-bi-2-naphthol (BINOL) or derivatives of tartaric acid, are effective for resolving the signals of primary amines. rsc.orgnih.gov Unlike derivatization, this method is non-destructive, and analysis is rapid as it does not require a chemical reaction or subsequent purification. semanticscholar.org The magnitude of the chemical shift non-equivalence (ΔΔδ) depends on the specific CSA, analyte, solvent, and temperature. researchgate.net

Analyte SystemProton AnalyzedHypothetical Chemical Shift (δ, ppm)Signal Appearance
Racemic Amine (no CSA)C2-H3.10Singlet (Broad)
Racemic Amine + (R)-BINOLC2-H (R-enantiomer)3.12Doublet of Multiplets
Racemic Amine + (R)-BINOLC2-H (S-enantiomer)3.08Doublet of Multiplets

Table 2: Illustrative ¹H-NMR data showing the splitting of the C2-proton signal of this compound upon addition of a chiral solvating agent.

Two-dimensional (2D) NMR spectroscopy is essential for the complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals and for confirming the molecular structure of this compound. nih.govnih.gov These experiments reveal through-bond and through-space correlations between nuclei. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H2 and the protons on C1 and C3, as well as between H4 and the protons on C3, C5, and the cyclopropyl (B3062369) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive map of C-H one-bond connections.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons, providing insights into the molecule's preferred three-dimensional structure or conformation. For example, NOE correlations could help determine the spatial relationship between the cyclopropyl group and the pentyl chain.

2D-NMR ExperimentKey Correlation ObservedStructural Information Gained
COSY H2 ↔ H1, H3Confirms adjacency of C1-C2-C3 protons
HSQC C1 ↔ H1; C2 ↔ H2; etc.Assigns all ¹H signals to their respective ¹³C signals
HMBC H1 (CH₃) ↔ C2, C3Confirms C1-C2-C3 connectivity
HMBC H (cyclopropyl) ↔ C3, C4Confirms attachment of cyclopropyl ring at C4
NOESY H2 ↔ H4Provides information on the folding of the pentyl chain

Table 3: Summary of expected key correlations from 2D-NMR experiments for the structural elucidation of this compound.

Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. They are powerful, non-destructive methods for determining both absolute configuration and enantiomeric excess. libretexts.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = A_L - A_R) by a chiral molecule as a function of wavelength. libretexts.org The resulting CD spectrum, a plot of ΔA or molar ellipticity [θ] versus wavelength, is unique to a specific enantiomer. The enantiomer of this compound would produce a CD spectrum that is a mirror image of the first.

The sign of the observed Cotton effects (the peaks and troughs in the CD spectrum) can be correlated to the absolute configuration (R or S) of the stereocenter. acs.org This is often achieved by derivatizing the amine with a suitable chromophore to enable measurement in the accessible UV-Vis region, or by comparing the experimental spectrum to those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). rhhz.net Furthermore, the intensity of the CD signal at a given wavelength is directly proportional to the concentration difference between the two enantiomers, making it a highly sensitive method for determining enantiomeric excess. rsc.orgnih.gov

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Cotton Effect Sign
(R)-4-cyclopropylpentan-2-amine215+5200Positive
(S)-4-cyclopropylpentan-2-amine215-5200Negative

Table 4: Hypothetical Circular Dichroism data for the enantiomers of this compound, illustrating the mirror-image relationship and the basis for assigning absolute configuration.

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. royalsocietypublishing.org An ORD curve plots specific rotation [α] against wavelength. For a chiral molecule like this compound, this curve will show significant changes in rotation, particularly at wavelengths near an electronic absorption band.

The curve generated by an ORD experiment is known as a Cotton effect curve, characterized by peaks and troughs. The shape and sign of this curve are characteristic of the molecule's absolute configuration. acs.orgacs.org While CD spectroscopy has largely superseded ORD for routine stereochemical analysis due to simpler spectral interpretation, ORD remains a valuable complementary technique. The Plain-Old-Drude (ORD) curve in regions far from absorption bands can provide confirmatory evidence of stereochemistry and optical purity.

Wavelength (nm)Hypothetical Specific Rotation [α] for (R)-enantiomer
633+15.2°
589 (Na D-line)+18.5°
436+35.1°
365+58.9°
250 (Peak)+2100°
210 (Trough)-1500°

Table 5: Representative Optical Rotatory Dispersion data for an enantiomer of this compound, showing the characteristic change in rotation with wavelength, defining a Cotton effect.

X-ray Crystallography of Chiral Derivatives for Absolute Stereochemistry

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.govresearchgate.net However, obtaining a single crystal of a low-molecular-weight amine suitable for X-ray diffraction can be challenging. A common and effective strategy involves the synthesis of a crystalline derivative by reacting the amine with a chiral resolving agent. acs.orgtcichemicals.com

For this compound, this process involves reacting the amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, which allows for their separation and facilitates crystallization. Once a high-quality single crystal of one of the diastereomers is grown, it can be analyzed by single-crystal X-ray diffraction. tcichemicals.comresearchgate.net

The diffraction of X-rays by the crystal lattice produces a unique pattern that, when analyzed, reveals the precise spatial arrangement of every atom in the molecule. nih.gov Crucially, for chiral molecules, the use of anomalous dispersion, particularly when heavier atoms (like sulfur or chlorine) are present in the chiral derivatizing agent, allows for the unambiguous determination of the absolute configuration of all stereocenters. researchgate.nettcichemicals.com The Flack parameter is a critical value derived from the data that confirms the correctness of the assigned absolute configuration, with a value close to zero indicating a correct assignment. nih.govresearchgate.net

While specific crystallographic data for a derivative of this compound is not publicly available, the table below illustrates the typical parameters that would be reported from such a study.

Crystallographic ParameterIllustrative Value
Chemical FormulaC18H23NO4 · C8H17N
Formula Weight444.62
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensions (Å)a = 8.54, b = 12.33, c = 25.17
Volume (Å3)2651.5
Z (molecules/unit cell)4
Calculated Density (g/cm3)1.115
Radiation (e.g., Cu Kα)1.54178 Å
Flack Parameter0.05 (9)

Advanced Mass Spectrometry for High-Resolution Analysis (beyond basic MW determination)

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), provide a wealth of structural information beyond simple molecular weight determination. measurlabs.com For this compound (C8H17N, Monoisotopic Mass: 127.1361 u), HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems can measure the mass-to-charge ratio (m/z) of the molecular ion and its fragments with extremely high accuracy (typically within 5 ppm). researchgate.netbioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition of each ion, confirming the molecular formula and lending high confidence to the identity of the fragments. uni-saarland.de

The fragmentation pattern in mass spectrometry is dictated by the molecular structure. For aliphatic amines like this compound, the most characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation.

Two primary alpha-cleavage pathways are expected for this compound:

Cleavage of the C2-C3 bond: This pathway results in the loss of a cyclopropylmethyl radical and the formation of the [CH3CH=NH2]+ fragment. This ion, with an m/z of 44, is often the most abundant fragment (the base peak) in the mass spectra of 2-amines. docbrown.info

Cleavage of the C1-C2 bond: This involves the loss of a methyl radical (•CH3), leading to the formation of a larger fragment ion, [CH3CH(C3H5)CH2CH=NH2]+, with an m/z of 112.

High-resolution analysis can distinguish between ions that have the same nominal mass but different elemental compositions. bioanalysis-zone.com By providing accurate mass measurements for the parent ion and its key fragments, HRMS confirms the proposed fragmentation pathways and solidifies the structural assignment.

The following table presents hypothetical HRMS data for this compound and its primary fragments, illustrating how this technique confirms their elemental composition.

Proposed IonElemental FormulaCalculated Mass (u)Measured Mass (u)Mass Error (ppm)
[M+H]+C8H18N+128.1434128.1431-2.3
[M-CH3]+C7H14N+112.1121112.1119-1.8
[M-C4H7]+C2H6N+44.049544.0497+4.5

Computational and Theoretical Chemistry of 4 Cyclopropylpentan 2 Amine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. Methods like Density Functional Theory (DFT) and ab initio calculations offer a powerful lens to examine stability, electronic properties, and predict spectroscopic data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For 4-Cyclopropylpentan-2-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to optimize the molecular geometry to its lowest energy state. globalresearchonline.net

Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability; a larger gap implies higher stability and lower reactivity. globalresearchonline.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and identifies electron-rich regions (nucleophilic sites), such as the lone pair on the nitrogen atom of the amine group, and electron-poor regions (electrophilic sites).

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are highly effective for predicting spectroscopic properties. researchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used ab initio approach for calculating nuclear magnetic resonance (NMR) chemical shifts. modgraph.co.uk These predictions are invaluable for interpreting experimental NMR spectra and confirming molecular structures. modgraph.co.uk

For this compound, ab initio calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is generally high, with root-mean-square errors often around 0.2 ppm for ¹H shifts and can be further improved with advanced machine learning algorithms. modgraph.co.uknih.gov Such calculations help in assigning specific peaks in the experimental spectrum to the corresponding nuclei in the molecule's complex structure, which includes a chiral center and a cyclopropyl (B3062369) ring. d-nb.info

Table 2: Predicted vs. Typical Experimental NMR Chemical Shifts for this compound Moieties

Nucleus Atom Position Predicted Chemical Shift (ppm) Typical Experimental Range (ppm)
¹³C C-NH₂ 48-52 45-55
¹³C Cyclopropyl CH 10-15 8-18
¹³C Cyclopropyl CH₂ 3-8 2-10
¹H H-C-NH₂ 2.8-3.2 2.7-3.3
¹H NH₂ 1.5-2.5 1.0-3.0 (variable)
¹H Cyclopropyl 0.2-0.8 0.1-0.9

Conformational Analysis and Molecular Dynamics (MD) Simulations

The flexibility of the pentane (B18724) chain and the orientation of the cyclopropyl and amine groups in this compound give rise to a complex conformational landscape. Conformational analysis aims to identify the stable, low-energy arrangements (conformers) of the molecule. Molecular Dynamics (MD) simulations are a powerful tool for this purpose, simulating the atomic motions of the molecule over time. wustl.edu

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The amine group in this compound is a primary site for reactions such as nucleophilic substitution or addition.

Using methods like DFT, the geometric structure of the transition state for a proposed reaction can be located. Frequency calculations are then performed to confirm that the structure is a true transition state (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. For example, in a reaction involving the cyclopropyl group, such as an acid-catalyzed ring-opening, computational analysis could predict the regioselectivity and stereochemistry of the product by comparing the activation energies of different possible pathways. researchgate.net

Prediction of Chirality Recognition and Supramolecular Interactions

This compound is a chiral molecule, possessing at least one stereocenter at the carbon atom bonded to the amine group (C2). Understanding how its enantiomers interact differently with other chiral molecules is crucial for applications in chiral separations and asymmetric synthesis.

Computational modeling can predict and analyze these chiral recognition events. Molecular docking and MD simulations are used to study the formation of supramolecular complexes between the enantiomers of this compound and a chiral host, such as a cyclodextrin (B1172386) or a chiral polymer. mdpi.commdpi.com By calculating the binding free energy for each diastereomeric complex (e.g., R-amine with R-host vs. S-amine with R-host), it is possible to predict which enantiomer will bind more strongly. These calculations provide detailed insights into the specific non-covalent interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that are responsible for enantioselective recognition. rsc.org

Solvent Effects on Molecular Conformation and Reactivity

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects in two primary ways: implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used in DFT calculations to model how a solvent's polarity affects molecular properties and reaction energetics. nih.gov

Explicit solvent models involve including a large number of individual solvent molecules in the simulation box, typically in an MD simulation. This method provides a more detailed and realistic description of specific solute-solvent interactions, such as hydrogen bonding between the amine group and protic solvent molecules like water or methanol. These simulations can reveal how the solvent shell influences the conformational preferences and dynamic behavior of the solute molecule. researchgate.net

Reactivity and Derivatization Chemistry of 4 Cyclopropylpentan 2 Amine

Nucleophilic Reactions of the Amine Functionality

The nitrogen atom of the primary amine in 4-Cyclopropylpentan-2-amine possesses a lone pair of electrons, rendering it nucleophilic. libretexts.orgchemguide.co.uk This allows it to react with a variety of electrophilic species, leading to the formation of numerous derivatives. As a primary amine, it is generally more nucleophilic than ammonia (B1221849) due to the electron-donating effect of the alkyl group. masterorganicchemistry.comchemguide.co.uk

The primary amine of this compound readily undergoes acylation and related reactions to form stable amide, urea, and carbamate linkages, which are prevalent in medicinal chemistry and materials science.

Amides: Amides are typically synthesized by reacting the amine with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. jove.comlibretexts.org The reaction with highly reactive acid chlorides is often rapid and exothermic. chemguide.co.uk Alternatively, direct condensation with carboxylic acids can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or through catalytic methods that avoid poor atom economy. jove.comorganic-chemistry.orgnih.gov

Ureas: Urea derivatives can be formed through several routes. A common laboratory method involves the reaction of the amine with an isocyanate. nih.gov More sustainable approaches utilize carbon dioxide (CO2) as a C1 building block. rsc.orgacs.org The reaction of primary amines with CO2 can form carbamic acid intermediates, which can then be dehydrated or reacted further to yield ureas. rsc.orgacs.org Other methods include reacting the amine with phosgene or its safer equivalents like N,N'-Carbonyldiimidazole (CDI). nih.gov

Carbamates: Carbamates are often synthesized by reacting the amine with chloroformates or by trapping in situ generated isocyanates with alcohols. nih.gov Modern, greener methods also employ CO2. A three-component coupling of an amine, CO2, and an alkyl halide can efficiently produce carbamates under mild conditions. nih.govorganic-chemistry.orgnih.gov

DerivativeGeneral ReactantReaction TypeProduct
AmideCarboxylic Acid (or derivative)Acylation / CondensationN-(4-Cyclopropylpentan-2-yl)amide
UreaIsocyanate or CO₂Addition / CondensationN-(4-Cyclopropylpentan-2-yl)urea
CarbamateChloroformate or CO₂/AlcoholNucleophilic Substitution / Addition4-Cyclopropylpentan-2-yl carbamate

Introducing alkyl groups onto the nitrogen atom of this compound can be achieved through direct alkylation or reductive amination.

Alkylation: Direct N-alkylation with alkyl halides is a form of nucleophilic aliphatic substitution. wikipedia.org However, this reaction is often difficult to control with primary amines. libretexts.org The initially formed secondary amine is typically more nucleophilic than the starting primary amine, leading to successive alkylations and a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.ukwikipedia.orgjove.com Achieving selective monoalkylation often requires specific strategies, such as using a large excess of the starting amine or employing alternative alkylating agents. jove.comrsc.org

Reductive Amination: Reductive amination, also known as reductive alkylation, is a more controlled and widely used method for synthesizing secondary or tertiary amines. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone to form an imine (or enamine) intermediate. masterorganicchemistry.comchemistrysteps.com The subsequent reduction of this intermediate with a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride, yields the desired alkylated amine. chemistrysteps.comorganic-chemistry.org This method avoids the issue of overalkylation because the imine intermediate does not react further with the starting amine. masterorganicchemistry.com The use of ammonia in reductive amination with aldehydes or ketones is a key strategy for synthesizing primary amines. acs.orgnih.gov

MethodReactant(s)Key FeaturesPrimary Product Type
Direct AlkylationAlkyl HalideRisk of polyalkylation; difficult to control. wikipedia.orglibretexts.orgMixture of secondary, tertiary, quaternary amines.
Reductive AminationAldehyde or Ketone, Reducing AgentControlled, high-yield monoalkylation; avoids overalkylation. masterorganicchemistry.comorganic-chemistry.orgSecondary or Tertiary Amine.

Transformations Involving the Cyclopropyl (B3062369) Ring

The three-membered cyclopropyl ring is characterized by significant ring strain, which imparts unique reactivity compared to acyclic or larger carbocyclic systems. This strain can be harnessed in synthetic transformations to build more complex molecular architectures. nih.gov Cyclopropylamines, in particular, are valuable synthetic intermediates for ring-opening and cycloaddition reactions. acs.org

The cyclopropane (B1198618) ring can undergo cleavage under various conditions, often driven by the release of ring strain. The presence of the amine group can influence the regioselectivity of this opening.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to cleavage of a C-C bond. Research on related compounds like trans-2-phenylcyclopropylamine has shown that in superacid, protonation can lead to a dicationic intermediate that undergoes cleavage of the distal C-C bond (the bond furthest from the substituent). nih.gov This intermediate can then be trapped by nucleophiles to form new, linear scaffolds.

Oxidative Ring Opening: The amine functionality can be converted into an amide, which can then direct oxidative ring-opening reactions. An electrochemical method has been developed for the synthesis of 1,3-oxazines via the oxidative ring-opening of N-cyclopropylamides with alcohols. chemistryviews.org This transformation demonstrates how derivatization of the amine can facilitate novel reactivity of the cyclopropyl ring. Similarly, the reaction of alkylidenecyclopropyl ketones with amines can lead to ring-opening and cyclization to form substituted pyrroles, proceeding through a distal cleavage of the cyclopropane ring. organic-chemistry.org

Cyclopropanes bearing donor and acceptor groups can act as three-carbon synthons in cycloaddition reactions, providing a powerful method for constructing five-membered rings. nih.govrsc.org

To participate in these reactions, the this compound would typically first be converted into a derivative, such as an imine or an amide, to activate the cyclopropyl ring. For instance, nickel-catalyzed [3+2] cycloaddition reactions between cyclopropyl imines (formed from a primary amine and an aldehyde) and enones have been developed. acs.orgresearchgate.net In these processes, the cyclopropyl ring opens to form a metalloenamine intermediate, which then reacts with the enone to construct a cyclopentane ring. acs.org Photocatalysis with visible light has also emerged as a mild method to initiate [3+2] cycloadditions of aryl cyclopropyl ketones with olefins and alkynes, proceeding through a radical anion intermediate. nih.govacs.org Asymmetric versions of these photocycloadditions have been developed using chiral catalysts, allowing for the enantioselective synthesis of complex cyclic systems. rsc.org

Stereoselective Derivatizations and Chiral Resolution Techniques

This compound possesses a chiral center at the carbon atom bonded to the amine group (C2). Therefore, it exists as a pair of enantiomers. The separation and selective synthesis of these enantiomers are crucial for applications in fields such as pharmaceuticals.

Chiral Resolution: The separation of the racemic mixture into its constituent enantiomers is known as resolution. libretexts.orgwikipedia.org A common strategy is to react the racemic amine with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. libretexts.orgwikipedia.org After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Enzymatic Kinetic Resolution: An alternative and highly selective method is enzymatic kinetic resolution. In this technique, an enzyme, such as a lipase (B570770), selectively catalyzes a reaction on one enantiomer of the racemic amine at a much faster rate than the other. google.com For example, a lipase can catalyze the stereoselective acylation of one amine enantiomer with an ester, forming an amide. acs.orgnih.gov The resulting mixture of the unreacted amine enantiomer and the newly formed amide diastereomer can then be separated using standard techniques like chromatography.

Stereoselective Derivatization for Analysis: To determine the enantiomeric purity of a sample, the amine can be reacted with a chiral derivatizing agent (CDA), such as Mosher's acid chloride, to form a mixture of diastereomers. wikipedia.org These diastereomers can be distinguished and quantified using analytical techniques like NMR spectroscopy or HPLC, allowing for the calculation of the enantiomeric excess (ee). wikipedia.orgresearchgate.netacs.org

Diastereomeric Salt Formation for Racemate Resolution

The most common method for resolving a racemic amine involves an acid-base reaction with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction transforms the pair of enantiomeric amines into a pair of diastereomeric salts. researchgate.net

For racemic this compound, the process would involve reacting the mixture of (R)- and (S)-enantiomers with a single enantiomer of a chiral acid, for example, (R,R)-tartaric acid. This would produce two diastereomeric salts: (R)-4-cyclopropylpentan-2-ammonium (R,R)-tartrate and (S)-4-cyclopropylpentan-2-ammonium (R,R)-tartrate.

Because these salts are diastereomers, they have distinct physical properties, most importantly, different solubilities in a given solvent. rsc.org This difference allows for their separation by fractional crystallization. minia.edu.eg One diastereomer will typically be less soluble and will crystallize out of the solution, while the more soluble diastereomer remains dissolved. wikipedia.org The crystallized salt can then be isolated by filtration.

After separation, a simple acid-base workup is used to recover the pure amine enantiomer. Treating the isolated diastereomeric salt with a strong base, such as sodium hydroxide, will deprotonate the ammonium ion, regenerating the enantiomerically pure free amine. wikipedia.org The choice of resolving agent and solvent is crucial for a successful separation and often requires empirical screening to find the optimal conditions. libretexts.org

Table 1: Common Chiral Resolving Agents for Amines
Resolving AgentTypeTypical Application
(+)-Tartaric AcidChiral Dicarboxylic AcidWidely used for a variety of primary and secondary amines.
(-)-Mandelic AcidChiral α-Hydroxy AcidEffective for resolving amines, often providing good crystal formation.
(+)-Camphor-10-sulfonic acidChiral Sulfonic AcidA strong acid useful for amines that form poor crystals with carboxylic acids.
(-)-O,O'-Dibenzoyltartaric acidTartaric Acid DerivativeOffers different solubility profiles compared to tartaric acid, useful in difficult separations.
(S)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP)Chiral Phosphoric AcidA sterically hindered resolving agent that can be effective for specific amines.

Covalent Derivatization for Diastereomer Formation

An alternative to salt formation is the creation of a covalent bond between the racemic amine and an enantiomerically pure chiral derivatizing agent. This reaction also produces a pair of diastereomers that can be separated using standard laboratory techniques like chromatography or crystallization. minia.edu.eg

In the case of this compound, the primary amine group can act as a nucleophile, reacting with a suitable chiral electrophile. A classic example of such a reagent is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). chiralpedia.com Reacting racemic this compound with, for instance, (R)-Mosher's acid chloride would yield a mixture of two diastereomeric amides.

Table 2: Comparison of Resolution Strategies
FeatureDiastereomeric Salt FormationCovalent Derivatization
Bond Type Ionic (Acid-Base)Covalent (e.g., Amide)
Separation Method Fractional CrystallizationChromatography, Crystallization
Recovery of Amine Simple acid-base workupChemical cleavage of covalent bond
Advantages Scalable, reagents often recoverable, procedurally simple.Applicable when crystallization fails, allows for chromatographic separation.
Disadvantages Requires suitable crystal formation, can be tedious.Cleavage step can be harsh; may require more expensive reagents.

Advanced Analytical Methodologies for 4 Cyclopropylpentan 2 Amine

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating 4-Cyclopropylpentan-2-amine from impurities and for resolving its enantiomers. The choice of technique depends on the specific analytical goal, whether it is routine purity assessment or precise determination of enantiomeric excess (e.e.).

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation of chiral compounds. heraldopenaccess.usnih.gov For this compound, this method allows for the accurate quantification of each enantiomer, which is critical as different enantiomers can exhibit distinct biological activities. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral amines. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers.

Table 1: Illustrative Chiral HPLC Method Parameters for this compound Enantiomeric Separation

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL
Expected Retention Time (R-enantiomer) ~8.5 min
Expected Retention Time (S-enantiomer) ~10.2 min

Gas Chromatography (GC) coupled with a chiral stationary phase is another powerful technique for enantiomeric resolution, particularly for volatile compounds like this compound. wiley.com The direct separation of enantiomers is possible without prior derivatization. umich.edu Chiral stationary phases for GC often consist of cyclodextrin (B1172386) derivatives coated onto a capillary column. wiley.comgcms.cz These cyclodextrin cavities form transient diastereomeric inclusion complexes with the enantiomers of the analyte, and the stability differences between these complexes lead to their separation. nih.gov The choice of the specific cyclodextrin derivative and the temperature program are critical parameters that must be optimized for effective resolution. wiley.com

Table 2: Representative GC Method for Enantiomeric Analysis of this compound

ParameterCondition
Column Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
Dimensions 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Oven Program 80°C (hold 2 min), ramp to 180°C at 5°C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Expected Elution Order Dependent on specific enantiomer-CSP interaction

Supercritical Fluid Chromatography (SFC) has emerged as a preferred alternative to HPLC for chiral separations in the pharmaceutical industry due to its speed, lower solvent consumption, and high efficiency. nih.govresearchgate.net Using supercritical carbon dioxide as the main component of the mobile phase, SFC offers faster analysis times and is considered a greener technology. researchgate.net For the enantioseparation of this compound, SFC is typically used with the same types of polysaccharide-based chiral stationary phases as in HPLC. chromatographyonline.commdpi.com Small amounts of polar modifiers (e.g., methanol, ethanol) and additives (e.g., isopropylamine) are often added to the mobile phase to improve peak shape and resolution. researchgate.net

Table 3: Typical SFC Conditions for Chiral Separation of this compound

ParameterCondition
Column Lux® Cellulose-2
Dimensions 150 mm x 4.6 mm, 3 µm
Mobile Phase Supercritical CO₂ / Methanol with 0.2% Isopropylamine (B41738)
Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40°C
Detection UV at 220 nm

Potentiometric and Conductometric Titration for pKa Determination

The acid dissociation constant (pKa) is a fundamental physicochemical property that influences the behavior of an ionizable compound like this compound in different pH environments. Potentiometric and conductometric titrations are classical, yet highly accurate, methods for its determination. mdpi.comecetoc.org

Potentiometric titration is a widely used method due to its simplicity and precision. mdpi.comnih.gov It involves the gradual addition of a titrant (e.g., hydrochloric acid) to a solution of the amine while monitoring the solution's pH with a calibrated electrode. creative-bioarray.com A plot of pH versus the volume of titrant added produces a sigmoidal curve. The pKa value corresponds to the pH at the half-equivalence point, which can be identified as the inflection point of the titration curve. nih.gov

Table 4: Hypothetical Potentiometric Titration Data for pKa Determination of this compound

Titrant (0.1 M HCl) Volume (mL)Measured pH
0.011.50
2.510.80
5.0 (Half-equivalence point)10.20 (pKa)
7.59.60
10.0 (Equivalence point)6.50
12.52.40

Hyphenated Techniques (e.g., LC-MS, GC-MS for impurity profiling beyond identification)

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the safety and efficacy of a drug substance. ijprajournal.comnih.gov While standard chromatographic techniques can detect and quantify impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for the structural elucidation of unknown impurities. nih.govamericanpharmaceuticalreview.com

LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. resolvemass.ca This technique is invaluable for identifying, characterizing, and quantifying non-volatile impurities that may be present in this compound, such as by-products from the synthesis or degradation products. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which allow for the determination of the elemental composition of an impurity, a crucial first step in its structural identification. americanpharmaceuticalreview.com

GC-MS is the method of choice for the analysis of volatile and semi-volatile impurities. thermofisher.commedistri.swiss A sample of this compound can be analyzed for residual starting materials, reagents, or volatile by-products. thermofisher.com The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum or "fingerprint" for each impurity. medistri.swiss By comparing these spectra to established libraries, many impurities can be readily identified. For unknown impurities, detailed analysis of the fragmentation patterns can provide significant structural information. waters.com

Table 5: Potential Impurities in this compound and Characterization by Hyphenated Techniques

Potential ImpurityLikely OriginAnalytical TechniqueKey Information Obtained
4-Cyclopropylpentan-2-one (B15319878) Starting material / Incomplete reactionGC-MSIdentification via library match; Quantification
Dimeric species Side reactionLC-MSMolecular weight from parent ion; Structure from MS/MS fragmentation
Oxidized by-products DegradationLC-MSAccurate mass from HRMS to determine elemental composition
Residual Solvents (e.g., Toluene) Manufacturing processGC-MS (Headspace)Identification and quantification

Potential Non Clinical Applications of 4 Cyclopropylpentan 2 Amine

As a Chiral Building Block in Asymmetric Synthesis

Chiral amines are fundamental components in the field of asymmetric synthesis, often employed as chiral auxiliaries or integral structural motifs in complex molecules. yale.edusigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to guide the formation of a specific stereoisomer. wikipedia.org

Ligand in Asymmetric Catalysis

Chiral ligands are crucial for asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.gov The ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical course of a reaction. nih.govrsc.org

Role in Transition Metal-Catalyzed ReactionsThe amine in 4-Cyclopropylpentan-2-amine can act as a coordinating atom for various transition metals, including rhodium, palladium, iridium, and copper.rsc.orgresearchgate.netBy modifying the amine with other ligating groups (e.g., phosphines, oxazolines), it could be converted into a bidentate or tridentate ligand.rsc.orgnih.govSuch ligands are central to many important transition metal-catalyzed reactions, including asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions.nih.govmdpi.comThe stereochemistry of the ligand, dictated by the chiral center of the parent amine, would be instrumental in inducing enantioselectivity in the catalyzed transformation. The cyclopropyl (B3062369) group's steric profile could create a well-defined chiral pocket around the metal center, potentially leading to high levels of asymmetric induction.

Potential Ligand TypeMetalPotential Reaction
AminophosphineRhodium, IridiumAsymmetric Hydrogenation
Amino-oxazolineCopper, PalladiumLewis Acid Catalysis, Allylic Alkylation
DiamineRutheniumAsymmetric Transfer Hydrogenation

Applications in Materials Science (e.g., Chiral Polymers, Liquid Crystals)

Chirality is an important feature in advanced materials, imparting unique optical and organizational properties.

Incorporating this compound into a polymer backbone or as a pendant group could lead to the formation of chiral polymers . mdpi.comnih.gov Such materials are of interest for applications like chiral chromatography (as the stationary phase for separating enantiomers), enantioselective membranes, and in the development of materials with unique chiroptical properties. nih.govresearchgate.net The rigidity of the cyclopropyl group could influence the polymer's secondary structure, potentially leading to stable helical conformations. longdom.org

In the field of liquid crystals , chiral molecules are often used as dopants to induce helical superstructures, leading to the formation of cholesteric or twisted nematic phases. google.com While simple amines are not typical liquid crystal structures themselves, they can be used as building blocks for chiral mesogens—the molecules that form liquid crystal phases. google.com By attaching appropriate mesogenic units (e.g., biphenyl (B1667301) or cyclohexylphenyl systems) to the chiral amine, it is conceivable to synthesize novel chiral liquid crystals. The specific stereocenter and substituent groups of this compound would influence the helical twisting power and the temperature range of any resulting liquid crystalline phases.

Lack of Research Data Precludes Analysis of this compound in Supramolecular Chemistry and Chiral Recognition

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, while chiral recognition is a critical process in this field, involving the differentiation between enantiomers. The potential utility of a chiral amine like this compound in these areas would theoretically lie in its ability to form diastereomeric complexes with other chiral molecules, enabling their separation or sensing. However, without experimental data, any discussion of its specific interactions, binding affinities, or the thermodynamic and kinetic parameters of such potential complexes remains purely speculative.

Detailed research findings, which would form the basis of a thorough analysis, are not available. Consequently, the creation of data tables illustrating binding constants, enantiomeric excess, or spectroscopic shifts associated with chiral recognition events involving this compound is not possible.

The scientific community has not, to date, published any work that would allow for a detailed and accurate discussion of this compound's role in supramolecular chemistry and chiral recognition studies. Therefore, any attempt to generate an article on this specific topic would be without a factual basis.

Q & A

What are the optimal synthetic routes for 4-Cyclopropylpentan-2-amine, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of this compound typically involves reductive amination of 4-cyclopropylpentan-2-one or nucleophilic substitution of cyclopropyl-containing intermediates. Key reagents include sodium cyanoborohydride (for reductive amination) or Grignard reagents for cyclopropane ring formation . Reaction conditions such as temperature (e.g., 0–25°C for borane-mediated reductions) and pH (neutral to slightly acidic) critically affect stereochemical outcomes and yields. For example, steric hindrance from the cyclopropyl group may necessitate prolonged reaction times or catalysts like palladium for cross-coupling steps .

Methodological Insight : Optimize yields by monitoring reaction progress via TLC or GC-MS, and consider protecting group strategies for the amine functionality to prevent side reactions.

How does the cyclopropyl substituent influence the compound’s stereochemical and electronic properties?

Advanced Research Question
The cyclopropyl group introduces significant ring strain (≈27 kcal/mol) and hyperconjugation effects, altering the amine’s basicity and nucleophilicity. Computational studies (e.g., DFT calculations) reveal that the cyclopropane’s bent bonds create unique electronic environments, potentially enhancing interactions with biological targets like enzymes or receptors . Stereochemical analysis via X-ray crystallography or NOESY NMR can resolve configurations at the 4-position, which are critical for structure-activity relationships (SAR) in pharmacological studies.

Data Contradiction Tip : Conflicting reactivity reports may arise from impurities in cyclopropyl precursors; validate purity using HPLC (>95%) and elemental analysis .

What spectroscopic techniques are most reliable for characterizing this compound?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm as multiplets) and amine protons (δ 1.5–2.5 ppm, broad singlet).
  • IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and cyclopropane C-H bends (~1000 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion peaks (m/z ≈ 127 for [M+H]⁺) and fragmentation patterns indicative of cyclopropane cleavage.
    Cross-validate with X-ray crystallography for absolute configuration determination, especially if chiral centers are present .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in biological assays (e.g., receptor binding affinity) often stem from:

  • Stereochemical Variations : Enantiomers may exhibit divergent activities; use chiral chromatography to isolate isomers .
  • Purity Issues : Trace solvents (e.g., DMF) or byproducts (e.g., imines) can skew results. Employ rigorous purification (e.g., recrystallization, preparative HPLC) and quantify impurities via LC-MS .
  • Assay Conditions : pH, temperature, and solvent polarity (e.g., DMSO vs. aqueous buffer) affect solubility and activity. Standardize protocols across studies .

Experimental Design : Include positive/negative controls and replicate assays to ensure reproducibility.

What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Advanced Research Question
Use in silico tools like:

  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism.
  • ADMET Predictors : Estimate logP (lipophilicity), bioavailability, and hERG channel inhibition risks.
  • MD Simulations : Assess membrane permeability and stability of cyclopropane under physiological conditions.
    Validate predictions with in vitro assays (e.g., Caco-2 cells for absorption) and microsomal stability tests .

How to design experiments to assess the compound’s potential in CNS drug development?

Basic Research Question
Focus on:

  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo models (e.g., rodent brain uptake studies).
  • Receptor Binding : Screen against serotonin/dopamine receptors via radioligand displacement assays .
  • Toxicity : Evaluate neurotoxicity in primary neuron cultures or zebrafish models.

Data Analysis : Apply pharmacokinetic modeling (e.g., compartmental analysis) to estimate half-life and clearance rates.

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question
Large-scale synthesis risks racemization due to harsh conditions (e.g., high heat in catalytic hydrogenation). Mitigate via:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) for enantioselective amination .
  • Flow Chemistry : Improve control over reaction parameters (e.g., residence time, temperature) to preserve stereochemistry .
    Monitor optical rotation ([α]D) and chiral HPLC retention times to ensure consistency.

How does the cyclopropyl group affect stability under acidic/basic conditions?

Basic Research Question
Cyclopropane rings are susceptible to ring-opening under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH). Conduct stability studies by incubating the compound in buffers (pH 1–14) and analyzing degradation products via LC-MS. The amine group may protonate under acidic conditions, offering partial protection against ring strain-induced reactivity .

What strategies validate the compound’s purity for regulatory submissions?

Advanced Research Question
Regulatory agencies (e.g., FDA, EMA) require:

  • Impurity Profiling : Identify and quantify all impurities ≥0.1% using validated HPLC/UPLC methods.
  • Residual Solvents : Adhere to ICH Q3C guidelines, testing for Class 2 solvents (e.g., dichloromethane) via GC-headspace analysis .
  • Stability-Indicating Methods : Demonstrate that analytical methods detect degradation products under stress conditions (e.g., heat, light).

How to address discrepancies between computational predictions and experimental bioactivity results?

Advanced Research Question
Reconcile differences by:

  • Force Field Refinement : Adjust parameters in molecular dynamics simulations to account for cyclopropane’s unique geometry.
  • Solvent Effects : Include explicit solvent molecules (e.g., water, lipids) in docking studies to better mimic physiological environments.
  • Conformational Sampling : Use enhanced sampling techniques (e.g., metadynamics) to explore low-energy states missed in static models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.